
1-Bromo-1-chloro-1-nitroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-chloro-1-nitroethane is an organic compound with the molecular formula C2H3BrClNO2. It is a colorless to pale yellow liquid with a characteristic odor. This compound is part of the nitroalkane family, which are known for their diverse reactivity and applications in various fields.
Méthodes De Préparation
1-Bromo-1-chloro-1-nitroethane can be synthesized through several methods. One common synthetic route involves the halogenation of nitroethane. The reaction typically involves the use of bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents on the nitroethane molecule. Industrial production methods often employ similar halogenation reactions but on a larger scale, ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
1-Bromo-1-chloro-1-nitroethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromo or chloro groups are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form different products.
Common reagents used in these reactions include sodium hydroxide for substitution reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-1-chloro-1-nitroethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biomolecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-chloro-1-nitroethane involves its reactivity with various molecular targets. The nitro group is highly reactive and can participate in electron transfer reactions, while the bromo and chloro groups can undergo substitution reactions. These properties make the compound versatile in its interactions with different molecular pathways.
Comparaison Avec Des Composés Similaires
1-Bromo-1-chloro-1-nitroethane can be compared with other similar compounds such as:
1-Bromo-1-chloroethane: Lacks the nitro group, making it less reactive in electron transfer reactions.
1-Chloro-1-nitroethane: Lacks the bromo group, affecting its reactivity in substitution reactions.
1-Bromo-1-nitroethane: Lacks the chloro group, which influences its chemical behavior.
The presence of both bromo and chloro groups along with the nitro group makes this compound unique in its reactivity and applications.
Propriétés
Numéro CAS |
26482-31-5 |
|---|---|
Formule moléculaire |
C2H3BrClNO2 |
Poids moléculaire |
188.41 g/mol |
Nom IUPAC |
1-bromo-1-chloro-1-nitroethane |
InChI |
InChI=1S/C2H3BrClNO2/c1-2(3,4)5(6)7/h1H3 |
Clé InChI |
JANZHGYIBPSXAE-UHFFFAOYSA-N |
SMILES canonique |
CC([N+](=O)[O-])(Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


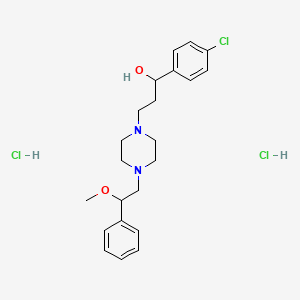
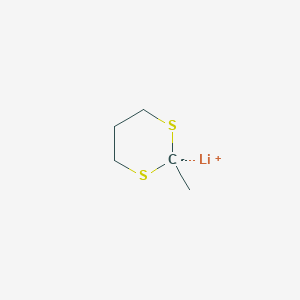
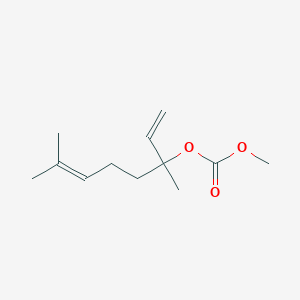
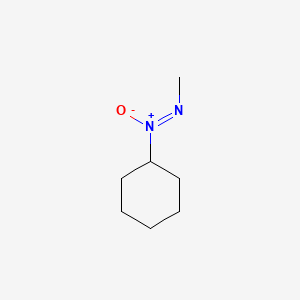
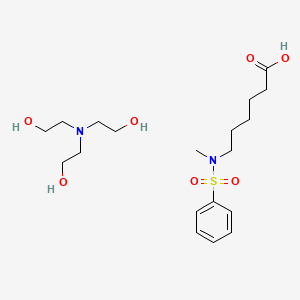
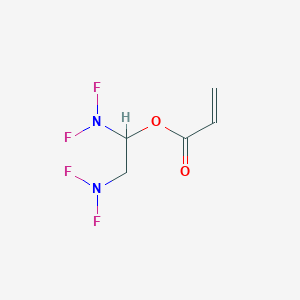
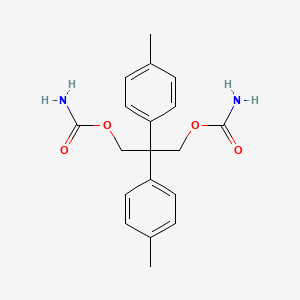

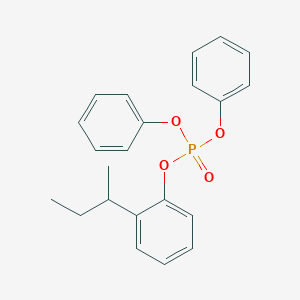
![5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14696598.png)

![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696614.png)
![Benzene, 1,1',1''-[ethylidynetris(seleno)]tris-](/img/structure/B14696615.png)
![1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol](/img/structure/B14696619.png)
